molecular formula C11H15Cl2N B13258632 [1-(3,4-Dichlorophenyl)ethyl](propyl)amine

[1-(3,4-Dichlorophenyl)ethyl](propyl)amine

Cat. No.: B13258632
M. Wt: 232.15 g/mol
InChI Key: RKNSOENHWVYWHQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)ethylamine can be achieved through the reduction of 3,4-dichlorophenylacetonitrile using lithium aluminum hydride (LiAlH4) in dry diethyl ether under a nitrogen atmosphere . This method ensures the reduction of the nitrile group to the corresponding amine.

Industrial Production Methods: While specific industrial production methods for 1-(3,4-Dichlorophenyl)ethylamine are not widely documented, the general approach involves large-scale reduction reactions using similar reagents and conditions as in laboratory synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like or .

    Reduction: Reduction reactions can be performed using in the presence of a .

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like or .

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 with Pd/C catalyst.

    Substitution: NaOH or NaOCH3 in polar solvents like methanol or ethanol.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of fully reduced amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry: In chemistry, 1-(3,4-Dichlorophenyl)ethylamine is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the synthesis of N-(3’,4’-dichlorophenyl)ethyl-4-azahexacyclo compounds .

Biology and Medicine: The compound is used in the development of pharmaceuticals and as a research tool in studying biochemical pathways. Its derivatives have shown potential in various biological activities, including antiviral and anticancer properties .

Industry: In the industrial sector, 1-(3,4-Dichlorophenyl)ethylamine is used in the production of specialty chemicals and intermediates for various applications.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

  • 3,4-Dichlorophenethylamine
  • N-(3’,4’-dichlorophenyl)ethyl-4-azahexacyclo compounds
  • 2-[2-(3,4-dichlorophenyl)ethylamino]-1-pyridin-3-ylethanol

Uniqueness: Compared to similar compounds, 1-(3,4-Dichlorophenyl)ethylamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in research and industry .

Properties

Molecular Formula

C11H15Cl2N

Molecular Weight

232.15 g/mol

IUPAC Name

N-[1-(3,4-dichlorophenyl)ethyl]propan-1-amine

InChI

InChI=1S/C11H15Cl2N/c1-3-6-14-8(2)9-4-5-10(12)11(13)7-9/h4-5,7-8,14H,3,6H2,1-2H3

InChI Key

RKNSOENHWVYWHQ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C)C1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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